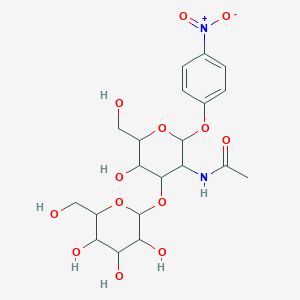
Gal beta(1-3)GlcNAc-beta-pNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gal beta(1-3)GlcNAc-beta-pNP, also known as 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside, is a synthetic compound used extensively in biochemical research. It is a disaccharide derivative where a galactose (Gal) is linked to N-acetylglucosamine (GlcNAc) via a beta(1-3) glycosidic bond, and the reducing end of GlcNAc is attached to a para-nitrophenyl (pNP) group. This compound is often used as a substrate in enzymatic assays to study glycosidase activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)GlcNAc-beta-pNP typically involves the glycosylation of GlcNAc with Gal in the presence of a suitable glycosyl donor and acceptor. The reaction is catalyzed by glycosyltransferases, specifically beta1,3-galactosyltransferase. The para-nitrophenyl group is introduced through a subsequent reaction with p-nitrophenyl glycoside. The reaction conditions often include the use of solvents like acetonitrile and water, and the reactions are carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and reactors. The process is optimized for high efficiency and purity, often involving multiple purification steps such as crystallization and chromatography. The compound is then dried and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-3)GlcNAc-beta-pNP undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed by glycosidases, resulting in the release of Gal and GlcNAc.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, which are useful in spectrophotometric assays.
Common Reagents and Conditions
Common reagents used in these reactions include glycosidases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or mixed solvent systems under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions include monosaccharides like Gal and GlcNAc, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gal beta(1-3)GlcNAc-beta-pNP is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in enzymatic assays to study the activity of glycosidases and glycosyltransferases.
Medicine: Research on this compound contributes to understanding carbohydrate metabolism and the development of glycosidase inhibitors for therapeutic purposes.
Industry: It is used in the production of diagnostic kits and as a standard in quality control for glycosidase activity assays
Mechanism of Action
The mechanism of action of Gal beta(1-3)GlcNAc-beta-pNP involves its interaction with glycosidases, which hydrolyze the glycosidic bond between Gal and GlcNAc. The para-nitrophenyl group acts as a chromogenic reporter, releasing a yellow color upon hydrolysis, which can be measured spectrophotometrically. This property makes it a valuable tool in enzymatic assays to quantify glycosidase activity .
Comparison with Similar Compounds
Similar Compounds
Gal beta(1-4)GlcNAc-beta-pNP: Similar structure but with a beta(1-4) linkage between Gal and GlcNAc.
GalNAc beta(1-3)GlcNAc-beta-pNP: Contains N-acetylgalactosamine (GalNAc) instead of Gal.
GalNAc beta(1-4)GlcNAc-beta-pNP: Similar to the previous compound but with a beta(1-4) linkage .
Uniqueness
Gal beta(1-3)GlcNAc-beta-pNP is unique due to its specific beta(1-3) linkage, which is less common compared to beta(1-4) linkages. This specificity makes it particularly useful for studying enzymes that recognize or cleave beta(1-3) glycosidic bonds. Additionally, the para-nitrophenyl group provides a convenient chromogenic handle for spectrophotometric detection, enhancing its utility in various biochemical assays .
Properties
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)

![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)
![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)



![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B12323615.png)


![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
